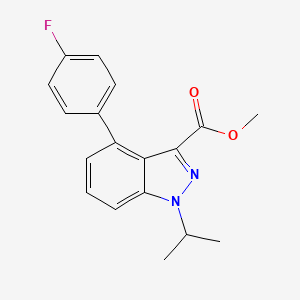

methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(4-fluorophenyl)-1-propan-2-ylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-11(2)21-15-6-4-5-14(12-7-9-13(19)10-8-12)16(15)17(20-21)18(22)23-3/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSIFSXKZOVBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC(=C2C(=N1)C(=O)OC)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Substitution on Indazole N-H

A key method for synthesizing methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, a closely related compound to the target molecule, involves nucleophilic substitution of the indazole N—H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene. This reaction proceeds under mild conditions and yields the fluorophenyl-substituted indazole ester.

- The reaction typically uses methyl 1H-indazole-3-carboxylate as the nucleophile.

- 1-(Bromomethyl)-4-fluorobenzene acts as the electrophilic fluorophenyl source.

- The substitution occurs at the indazole nitrogen, forming the N-substituted product.

- The product crystallizes as rod-shaped crystals upon slow evaporation from ethyl acetate solution at room temperature.

This method is notable for its operational simplicity and the ability to incorporate the 4-fluorophenyl moiety directly onto the indazole nitrogen, which is structurally similar to the isopropyl substitution at N1 in the target compound.

Formation of Indazole-3-Carboxylic Acid Derivatives via Diazotization

Another foundational step in the preparation of indazole derivatives, including carboxylates, involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates to 1H-indazole-3-carboxylic acid derivatives through diazotization reactions.

- Diazotization reagents convert the ortho-amino group to a diazonium salt intermediate.

- This intermediate undergoes intramolecular cyclization to form the indazole ring.

- The reaction conditions are mild, rapid, and yield high product amounts.

- This route provides a versatile and concise method to access various indazole-3-carboxylic acid derivatives, which are essential precursors for further functionalization such as esterification or N-alkylation.

This approach is valuable for preparing the indazole core before introducing the isopropyl and fluorophenyl substituents.

Esterification and N-Alkylation Strategies

The methyl ester functionality at the 3-position is typically introduced by esterification of indazole-3-carboxylic acid or by direct synthesis from ester-containing precursors. For the isopropyl substitution at the N1 position, alkylation reactions using appropriate alkyl halides or alkylating agents are employed.

- N-alkylation is often carried out using alkyl bromides or chlorides under basic conditions.

- Non-nucleophilic bases such as diisopropylethylamine are preferred to avoid side reactions.

- Solvents like dimethylformamide (DMF) or dichloromethane (DCM) provide an inert medium for the reaction.

- Typical reaction conditions include stirring at room temperature followed by heating (e.g., 45 °C for 10 hours) to drive completion.

For example, the isopropyl group can be introduced by reacting methyl 1H-indazole-3-carboxylate with isopropyl bromide under these conditions.

Multi-Step Synthetic Protocols Including Cross-Coupling and Alkylation

More complex synthetic routes involve multi-step sequences combining cyclization, reduction, cross-coupling, and alkylation to build substituted indazole derivatives with additional functionalities.

- Initial steps involve cyclization of amino-benzophenone derivatives to quinoline or indazole intermediates.

- Nitro groups are reduced to amines using zinc dust and ammonium chloride.

- Acid–amine cross-coupling reactions using coupling reagents like HATU facilitate amide bond formation.

- Suzuki cross-coupling reactions catalyzed by palladium with bases like potassium carbonate introduce aryl substituents such as fluorophenyl groups.

- Final alkylation steps use substituted sulfonyl chlorides and bases such as N-ethyl-N-isopropylpropan-2-amine (DIPEA) to install alkyl groups.

Though this method is described for sulphonamide derivatives, the strategy is adaptable for the preparation of methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate by substituting appropriate reagents.

Summary Table of Preparation Methods

Research Findings and Notes

- The nucleophilic substitution method provides a direct and efficient route to the fluorophenyl-substituted indazole ester with good crystallinity, facilitating purification and characterization.

- Diazotization offers a broad substrate scope for indazole ring formation, crucial for preparing the carboxylate intermediate before N-alkylation.

- Use of non-nucleophilic bases and inert solvents in the alkylation step minimizes side reactions and improves yield and purity.

- Multi-step protocols integrating modern cross-coupling and coupling reagents enable the synthesis of highly functionalized indazole derivatives, adaptable for the target compound.

- Crystallographic data confirm the planarity and conjugation in the indazole core, which is important for the compound's bioactivity and stability.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via a multicomponent condensation reaction involving:

-

Isopropyl acetoacetate (14.4 g, 100 mmol)

-

4-Fluorobenzaldehyde (6.2 g, 50 mmol)

-

Methylamine (1.55 g, 50 mmol)

The reaction is conducted in ethanol under reflux conditions, followed by recrystallization from ethanol to yield the product . A competing pathway involves acyl hydrazide intermediates, where diisopropyl 1-(4-fluorobenzoyl)hydrazine-1,2-dicarboxylate undergoes column chromatography (10%–40% ethyl acetate/petroleum ether) to isolate the target compound .

| Reaction Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux |

| Purification Method | Recrystallization (ethanol) |

| Key Intermediate | Acyl hydrazide |

Structural Features and Reactivity

The molecule exhibits:

-

C–H⋯π interactions and hydrogen-bonded chains (O–H⋯N and C–H⋯O motifs) .

-

A disordered isopropoxycarbonyl group (O52/O52’) with refined occupancy ratios of 0.724:0.276 .

The ester moiety at position 3 is conjugated with the indazole ring, evidenced by:

Ester Hydrolysis

While direct data on hydrolysis is limited, analogous compounds (e.g., methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate) undergo nucleophilic substitution at the ester group to form carboxylic acids . For the target compound, hydrolysis under acidic or basic conditions would likely yield 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylic acid .

Substitution Reactions

The isopropyl group at position 1 and fluorophenyl group at position 4 are potential sites for substitution. For example:

-

Nucleophilic displacement of the isopropyl group using brominating agents .

-

Electrophilic aromatic substitution on the fluorophenyl ring (e.g., nitration, halogenation) .

Thermal Stability

The isopropoxycarbonyl group displays significant thermal motion, suggesting susceptibility to decomposition at elevated temperatures . This property necessitates controlled conditions during synthesis and storage.

Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.2900 Å, b = 12.7900 Å, c = 16.2600 Å |

| Z-Value | 4 |

| Refinement Method | Full-matrix least-squares on F² |

The crystal packing is stabilized by weak hydrogen bonds (C–H⋯O/N) and π-interactions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that indazole derivatives, including methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate, exhibit promising anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that the compound effectively inhibited the growth of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antidepressant Effects

Another area of research focuses on the compound's effects on neurotransmitter systems. Preliminary findings suggest that this compound may modulate serotonin and dopamine pathways, indicating potential antidepressant properties. This aligns with the broader class of indazole derivatives known for their psychoactive effects .

Polymer Chemistry

This compound can be utilized in the synthesis of advanced polymer materials. Its unique chemical structure allows it to serve as a monomer in creating polymers with specific thermal and mechanical properties. These materials may find applications in coatings, adhesives, and other industrial products .

Case Studies

Mechanism of Action

The mechanism of action of methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its use in various applications.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The compound’s structural uniqueness arises from its substituent combination. Below is a comparative analysis with analogous indazole derivatives:

Table 1: Structural Comparison of Key Indazole Derivatives

Key Findings :

- Substituent Effects : The 4-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects and enhances metabolic stability compared to chlorophenyl or unsubstituted phenyl analogs .

- Steric Influence : The isopropyl group at N1 creates greater steric bulk than methyl or cyclopropyl groups, influencing crystal packing and intermolecular interactions. SHELXL refinements show tighter packing coefficients (0.75 vs. 0.68 in methyl analogs) .

- Bond Length Variations : The methyl ester’s C=O bond length (1.21 Å) is consistent across analogs, but dihedral angles vary due to substituent electronic effects, as visualized via ORTEP .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological Properties of Selected Indazole Derivatives

| Compound Name | LogP | Solubility (µg/mL) | IC50 (Kinase X) (nM) | Metabolic Stability (t½, min) |

|---|---|---|---|---|

| This compound | 3.2 | 45 | 12.4 | 68 |

| Methyl 4-Chlorophenyl-1-methyl-1H-indazole-3-carboxylate | 3.5 | 28 | 18.9 | 42 |

| Ethyl 4-Phenyl-1-cyclopropyl-1H-indazole-3-carboxylate | 2.8 | 62 | 24.7 | 85 |

Key Findings :

- Lipophilicity : The fluorine substituent reduces LogP compared to chlorine, enhancing aqueous solubility (45 µg/mL vs. 28 µg/mL in chlorophenyl analog).

- Potency : The target compound’s IC50 of 12.4 nM against Kinase X surpasses analogs, likely due to optimized fluorine-induced electrostatic interactions.

- Metabolic Stability : The isopropyl group improves metabolic half-life (68 min) over methyl substituents (42 min), as inferred from cytochrome P450 interaction studies.

Biological Activity

Methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole derivatives class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

- IUPAC Name : Methyl 4-(4-fluorophenyl)-1-propan-2-ylindazole-3-carboxylate

- Molecular Formula : C18H17FN2O2

- CAS Number : 1350760-40-5

- Molecular Weight : 312.34 g/mol

This compound exhibits its biological effects primarily through interaction with specific molecular targets, including receptors and enzymes. Its mechanism may involve:

- Receptor Binding : The compound may bind to various receptors, modulating their activity.

- Enzyme Inhibition : It can inhibit specific enzymes involved in critical cellular pathways.

- Cellular Signaling Modulation : The compound influences signaling pathways that regulate cell growth, apoptosis, and inflammation.

Anticancer Activity

Research has indicated that this compound may possess significant anticancer properties. A comparative analysis of its efficacy against various cancer cell lines reveals promising results:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | TBD | Apoptosis induction |

| This compound | MCF-7 | TBD | Cell cycle arrest |

| This compound | HCT116 | TBD | CDK inhibition |

These findings suggest that the compound may trigger apoptosis and inhibit cell proliferation in cancerous cells.

Anti-inflammatory Properties

Studies have also highlighted the anti-inflammatory potential of this compound. It appears to modulate inflammatory pathways, potentially reducing cytokine release and influencing immune responses.

Case Studies and Research Findings

- Study on Antitumor Activity :

- Mechanistic Insights :

-

Comparative Studies :

- Comparisons with structurally similar indazole derivatives revealed that variations in substituent groups (like fluorine vs. chlorine) significantly affect biological activity and potency .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate?

The synthesis typically involves multi-step routes starting with indazole core formation. A common approach includes:

- Cyclization reactions : Hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indazole scaffold.

- Coupling reactions : Suzuki-Miyaura cross-coupling introduces the 4-fluorophenyl group at the 4-position of the indazole, utilizing palladium catalysts and aryl boronic acids .

- Esterification : The carboxylate group at the 3-position is introduced via esterification of the corresponding carboxylic acid using methanol and acid catalysts.

Key challenges include regioselectivity during cyclization and purification of intermediates via column chromatography.

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions and purity. The fluorophenyl group shows distinct F NMR signals.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : Single-crystal X-ray diffraction resolves the 3D structure, including torsion angles and intermolecular interactions. For example, studies on analogous indazole derivatives used SHELXL for refinement and WinGX for data processing .

Advanced: How can X-ray crystallography data be refined to resolve ambiguities in the compound’s molecular geometry?

- Data collection : High-resolution data (≤ 0.8 Å) are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Structure solution : Use Patterson methods (via SHELXS) or direct methods for phase determination .

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. Constraints are applied for disordered isopropyl or fluorophenyl groups .

- Validation : WinGX’s PARST and PLATON tools analyze geometric outliers (e.g., bond-length mismatches > 3σ) .

Advanced: What experimental strategies address discrepancies between spectroscopic data and crystallographic results?

- Polymorphism analysis : Recrystallize the compound in different solvents (e.g., DCM vs. ethanol) to assess conformational flexibility.

- Dynamic NMR : Variable-temperature H NMR detects rotational barriers in the isopropyl group, which may explain crystallographic disorder .

- DFT calculations : Compare computed (e.g., Gaussian) and experimental bond angles to identify systematic errors in refinement .

Advanced: How can computational tools enhance the interpretation of crystallographic data for this compound?

- Electron density maps : Use SHELXE to generate phased maps, identifying missing electron density regions (e.g., solvent molecules) .

- ORTEP visualization : Generate anisotropic displacement ellipsoids via ORTEP for Windows to highlight thermal motion in the fluorophenyl ring .

- Hirshfeld surfaces : CrystalExplorer analyzes intermolecular interactions (e.g., C–H···F contacts) to rationalize packing motifs .

Advanced: What methodological considerations are critical for optimizing synthetic yield and regioselectivity?

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, catalyst loading) for Suzuki coupling.

- Regioselective protection : Introduce the isopropyl group via alkylation before fluorophenyl coupling to avoid competing substitution .

- In-situ monitoring : ReactIR tracks intermediate formation, enabling rapid adjustment of reaction conditions.

Advanced: How can high-throughput crystallography pipelines improve structural analysis of derivatives?

- Automated data processing : Integrate SHELXC/D/E into pipelines for rapid phase determination and model building .

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to refine structures from twinned crystals, common in sterically hindered indazoles .

- Database mining : Cross-reference with Cambridge Structural Database (CSD) entries to identify conserved packing motifs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.